N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, linked to an oxalamide structure, which contributes to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 2,4-difluorobenzylamine: This can be synthesized from 2,4-difluorobenzonitrile through reduction reactions using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of this compound: The 2,4-difluorobenzylamine is then reacted with phenethylamine and oxalyl chloride under controlled conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide, known for its use in organic synthesis.
4-Fluorobenzylamine: Similar structure but with a single fluorine atom, used in the synthesis of various pharmaceuticals.
2,6-Difluorobenzylamine: Another structural isomer with different fluorine substitution pattern, used in chemical research.
Uniqueness
This compound stands out due to its unique combination of a difluorobenzyl group and an oxalamide structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific applications and research endeavors.
Properties
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVUBLJFGWVBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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